molecular formula C11H21NO3 B13336296 Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B13336296
M. Wt: 215.29 g/mol
InChI Key: YYLFOQRAQOJJDD-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate (CAS 2832231-52-2) is a chiral pyrrolidine derivative of high value in medicinal chemistry and drug discovery research. This compound serves as a versatile synthetic intermediate, particularly in the development of novel pharmaceutical agents. Its structural features, including the stereochemistry and functional groups, make it a key building block for constructing more complex molecules . Recent research highlights the significance of substituted pyrrolidine scaffolds, such as the substituted trans-(2S,4R)-pyrrolidine, in the design of dual-target ligands for central nervous system (CNS) disorders . Specifically, these scaffolds are being investigated for creating compounds that act as mu opioid receptor (MOR) agonists and dopamine D3 receptor (D3R) antagonists, a promising approach for developing analgesics with potentially reduced addictive liability . The tert-butyloxycarbonyl (Boc) protecting group enhances the molecule's handling characteristics and is instrumental in multi-step synthetic sequences. This product is intended for research and development applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-8-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLFOQRAQOJJDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Pyrrolidine Ring

The pyrrolidine ring can be synthesized via cyclization of amino acid derivatives or N-alkylation of protected amino alcohols . A typical method involves:

  • Starting with N-protected amino acids or amino alcohols .
  • Activation of the carboxyl group (e.g., via carbodiimide or other coupling agents).
  • Intramolecular cyclization to form the five-membered heterocycle under controlled conditions.

Introduction of the Ethyl Group at the 3-Position

The ethyl substituent is introduced through nucleophilic alkylation :

  • Using ethyl halides (e.g., ethyl bromide or ethyl iodide) in the presence of a base such as potassium carbonate or sodium hydride.
  • Conducted under anhydrous conditions in solvents like dimethylformamide or acetonitrile.
  • Reaction conditions typically involve reflux at elevated temperatures (~80°C) for several hours to ensure complete alkylation.

Hydroxylation at the 4-Position

Hydroxylation can be achieved via:

  • Selective oxidation of the pyrrolidine ring using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide under controlled conditions.
  • Alternatively, reduction of keto precursors or hydroboration-oxidation of suitable precursors.

Protection of the Nitrogen with a Boc Group

The amino group is protected using tert-butoxycarbonyl (Boc) :

  • Reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
  • Conducted in solvents like dichloromethane at room temperature.
  • This step ensures stability during subsequent reactions and facilitates purification.

Industrial and Laboratory Synthesis Strategies

In industrial settings, continuous flow processes are employed to enhance efficiency, scalability, and safety. These involve:

Summary of Synthetic Route

Step Reaction Reagents/Conditions Purpose
Ring formation Cyclization of amino alcohol or amino acid derivatives Activation agents, heat Form pyrrolidine core
Alkylation Reaction with ethyl halide Ethyl bromide/iodide, base, reflux Introduce ethyl group at C-3
Hydroxylation Oxidation or hydroboration m-CPBA, H2O2, or BH3 Hydroxyl group at C-4
Boc protection Reaction with Boc2O Dichloromethane, triethylamine Protect amino group

Data Table: Summary of Key Synthesis Parameters

Reaction Step Reagents Solvent Temperature Yield Notes
Ring formation Amino alcohol derivative - Room temp to reflux ~85% Intramolecular cyclization
Alkylation Ethyl halide Acetonitrile Reflux (~80°C) ~90% Excess base used
Hydroxylation m-CPBA Dichloromethane 0°C to room temp ~75% Selective oxidation
Boc protection Boc2O Dichloromethane Room temp ~95% Mild conditions

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a building block for drug development.

    Industry: It is used in the production of fine chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Molecular Properties

The table below compares tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate with structurally related compounds based on substituents, molecular weight, and key properties inferred from the evidence:

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties
This compound (target compound) C₁₂H₂₁NO₃ 227.30 (calc.) 3-ethyl, 4-OH Expected polarity due to -OH; acid-labile tert-butyl group
tert-Butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate C₁₇H₂₅NO₄ 307.4 3-hydroxymethyl, 4-(4-methoxyphenyl) No known hazards; stable under recommended storage conditions
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate C₁₁H₁₈F₃NO₃ 281.26 3-CF₃, 4-methyl, 3-OH Fluorinated substituent enhances lipophilicity; used in medicinal chemistry
(3R,4R)-tert-Butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate C₉H₁₈N₂O₃ 202.25 (calc.) 3-NH₂, 4-OH High similarity (1.00); amino group increases reactivity for coupling reactions
trans-tert-Butyl 3-amino-4-hydroxypiperidine-1-carboxylate C₁₀H₂₀N₂O₃ 216.28 (calc.) Piperidine ring, 3-NH₂, 4-OH Lower similarity (0.91) due to piperidine vs. pyrrolidine ring

Reactivity and Stability

  • Acid Sensitivity : The tert-butyl carbamate group in the target compound is likely acid-labile, similar to analogs in and , which decompose under strong acidic conditions to release isobutylene gas .
  • Ethyl Substituent : The 3-ethyl group may enhance steric hindrance, affecting reaction kinetics in synthetic pathways compared to smaller substituents (e.g., methyl or hydroxymethyl groups) .

Hazard Profile

  • The target compound’s ethyl and hydroxyl groups may mitigate volatility and associated inhalation risks.
  • Flammability : Tert-butyl groups generally pose fire risks when exposed to oxidizers or strong acids, as seen in tert-butyl alcohol’s reactivity with alkali metals and strong acids .

Biological Activity

Tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate is a pyrrolidine derivative with notable biological activities. This article reviews its potential applications in medicinal chemistry, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, alongside its mechanisms of action and structural characteristics.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : Approximately 229.29 g/mol
  • Functional Groups : Contains a hydroxyl group, a carboxylate, and a tert-butyl group, which contribute to its biological activity and steric properties.

The presence of the tert-butyl group enhances the compound's stability and influences its interaction with biological targets due to steric hindrance.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity by inhibiting specific enzymes involved in cancer cell proliferation. In vitro studies have shown that this compound can reduce cell viability in various cancer cell lines, including MCF-7 (breast cancer), LnCaP (prostate cancer), and MDA-MB-231 (triple-negative breast cancer) .

Mechanism of Action :

  • The compound may act as a competitive inhibitor of key metabolic pathways in cancer cells, leading to reduced proliferation rates .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating cytokine release. In cellular models, it has been shown to reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential applications in treating inflammatory diseases .

Case Study :
A study highlighted the protective effect of this compound on astrocytes exposed to amyloid-beta peptides, indicating its potential utility in neuroinflammatory conditions .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. Preliminary screening indicated effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound binds to active sites of enzymes involved in metabolic pathways, thereby inhibiting their function.
  • Receptor Modulation : It may alter the activity of receptors that mediate inflammatory responses or cell proliferation.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds is essential to understand the unique properties of this compound:

Compound NameMolecular FormulaKey Features
N-MethylpyrrolidineC₅H₉NLacks carboxylic acid functionality; simpler structure
4-HydroxyprolineC₅H₉NO₃Contains a hydroxyl group but no tert-butyl substituent
PyrrolidineC₄H₉NBasic structure without additional functional groups

This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to simpler pyrrolidines.

Q & A

Basic Research Questions

Q. How can synthesis conditions for tert-butyl 3-ethyl-4-hydroxypyrrolidine-1-carboxylate be optimized to maximize yield and purity?

  • Methodological Answer: Synthesis optimization requires precise control of temperature (±5°C stability), solvent selection (e.g., THF or acetonitrile for polar intermediates), and pH (acidic/basic conditions for hydrolysis or protection). For example, ester hydrolysis under basic conditions (NaOH) or acidic conditions (HCl) impacts regioselectivity . Reaction progress should be monitored via thin-layer chromatography (TLC) to adjust stoichiometry and reaction time.

Q. What analytical techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and substituent positions, while mass spectrometry (MS) confirms molecular weight. X-ray crystallography (using SHELX software for refinement ) provides absolute configuration for chiral centers. For example, coupling constants in ¹H NMR distinguish equatorial/axial substituents on the pyrrolidine ring .

Q. How is purity assessed during and after synthesis?

  • Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–254 nm) quantifies impurities. Gas chromatography (GC) is suitable for volatile byproducts. Combustion analysis (C, H, N) validates elemental composition, with deviations >0.3% indicating contamination .

Q. What functional groups in this compound are most reactive, and how do they influence downstream modifications?

  • Methodological Answer: The hydroxyl group (-OH) undergoes oxidation (e.g., Dess–Martin periodinane to ketones) or protection (e.g., silylation). The tert-butyl carbamate can be deprotected under acidic conditions (TFA/DCM) to generate reactive amines for cross-coupling (e.g., Buchwald–Hartwig amination) .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer: Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂ during deprotection). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed via hazardous waste channels .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated, particularly in stereoselective transformations?

  • Methodological Answer: Isotopic labeling (e.g., ¹⁸O in hydroxyl groups) tracks reaction pathways via MS/MS fragmentation. Density Functional Theory (DFT) calculations (using Gaussian or ORCA) model transition states for stereoselective steps, validated by experimental enantiomeric excess (ee) measured via chiral HPLC .

Q. What strategies address challenges in controlling stereochemistry during synthesis?

  • Methodological Answer: Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Jacobsen epoxidation) enforce stereocontrol. For example, kinetic resolution using lipases (e.g., CAL-B) separates diastereomers during esterification .

Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?

  • Methodological Answer: Dynamic NMR experiments (variable-temperature ¹H NMR) identify conformational equilibria causing signal splitting. Single-crystal X-ray diffraction resolves static structures, while solid-state NMR clarifies dynamic disorder. Discrepancies >0.1 Å in bond lengths warrant re-evaluation of crystallization solvents .

Q. What computational tools predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer: Molecular docking (AutoDock Vina) screens derivatives against target proteins (e.g., kinases), with binding affinities validated by surface plasmon resonance (SPR). Quantitative SAR (QSAR) models using CODESSA correlate logP and Hammett constants with bioactivity .

Q. How are high-throughput screening (HTS) pipelines designed for derivatives of this compound?

  • Methodological Answer: Automated liquid handlers (e.g., Echo 555) prepare microplates (384-well) for enzymatic assays (e.g., fluorescence-based protease inhibition). Reaction Design & Discovery (ICReDD) integrates DFT-predicted reaction pathways with robotic experimentation to prioritize synthetic routes .

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